molecular formula C8H11NO2 B3381213 1-(Cyanomethyl)cyclopentane-1-carboxylic acid CAS No. 220878-55-7

1-(Cyanomethyl)cyclopentane-1-carboxylic acid

Cat. No.: B3381213
CAS No.: 220878-55-7
M. Wt: 153.18 g/mol
InChI Key: HDKXSEFZYNIQAJ-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)cyclopentane-1-carboxylic acid (CAS 220878-55-7) is a high-value chemical building block of interest in organic synthesis and medicinal chemistry. With the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol, this compound features a cyclopentane ring simultaneously substituted with a carboxylic acid group and a cyanomethyl group, making it a versatile scaffold for further chemical transformations . The carboxylic acid group can be utilized in various reactions, such as the formation of amide bonds for the synthesis of novel compounds, while the nitrile group offers a handle for further functionalization into other valuable chemical groups . As a member of the carboxylic acid family, it can play multiple roles in research, including acting as a solubilizer to modulate a compound's properties, serving as a pharmacophore in drug design, or being incorporated as a critical component in a prodrug strategy . This product is intended For Research Use Only and is strictly not for personal, human, or veterinary use. It is available with a high purity level of 99% and various packaging options to suit your laboratory needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyanomethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-6-5-8(7(10)11)3-1-2-4-8/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXSEFZYNIQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627346
Record name 1-(Cyanomethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220878-55-7
Record name 1-(Cyanomethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyanomethyl Cyclopentane 1 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis

Retrosynthetic analysis of 1-(Cyanomethyl)cyclopentane-1-carboxylic acid reveals several possible disconnection points. The primary disconnections focus on the two functional groups attached to the quaternary center of the cyclopentane (B165970) ring: the carboxylic acid moiety and the cyanomethyl moiety. By systematically exploring the cleavage of carbon-carbon (C-C) bonds and functional group interconversions (FGIs), multiple synthetic routes can be proposed.

Disconnection Strategies of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be introduced or manipulated through various reactions. fiveable.me Disconnection strategies for this part of the molecule involve either breaking the C-C bond that connects it to the cyclopentane ring or forming it from another functional group.

A primary retrosynthetic strategy involves the disconnection of the bond between the cyclopentane ring and the carbonyl carbon of the carboxylic acid. This C-C bond cleavage suggests a nucleophilic cyclopentyl synthon and an electrophilic carboxyl synthon.

Synthon: Cyclopentyl anion bearing a cyanomethyl group.

Synthetic Equivalent: The corresponding carbanion can be generated from cyclopentylacetonitrile by deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA).

Forward Reaction: The forward synthesis would involve the carboxylation of the lithiated cyclopentylacetonitrile by reacting it with an electrophilic source of carbon dioxide, such as CO2 gas or diethyl carbonate.

This approach is a powerful method for forming quaternary centers. The cleavage of C-C bonds in ketones and nitriles is a known strategy in organic synthesis, often facilitated by metal catalysts or strong bases. researchgate.netscience.gov

Table 1: C-C Bond Cleavage Strategy for Carboxylic Acid Moiety

Disconnection Synthon Synthetic Equivalent Forward Reaction Reagents

Functional group interconversion (FGI) is a fundamental strategy in retrosynthesis where one functional group is converted into another. solubilityofthings.com This avoids the need to form a C-C bond late in the synthesis. The carboxylic acid can be retrosynthetically derived from several other functional groups. brainkart.com

From a Primary Alcohol: The carboxylic acid can be obtained through the oxidation of a primary alcohol.

Retrosynthetic Step: R-COOH ⇒ R-CH₂OH

Precursor Molecule: 1-(Cyanomethyl)cyclopentane-1-methanol.

Forward Reaction: Oxidation of the primary alcohol using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). solubilityofthings.comimperial.ac.uk

From an Aldehyde: Further FGI suggests the aldehyde as a precursor to the primary alcohol, or it can be directly oxidized to the carboxylic acid.

Retrosynthetic Step: R-COOH ⇒ R-CHO

Precursor Molecule: 1-(Cyanomethyl)cyclopentane-1-carbaldehyde.

Forward Reaction: Oxidation using mild reagents like Tollens' reagent (Ag₂O) or stronger ones like potassium permanganate. fiveable.me

From an Ester or Amide: Hydrolysis of an ester or an amide provides a direct route to the carboxylic acid.

Retrosynthetic Step: R-COOH ⇒ R-COOR' or R-CONH₂

Precursor Molecules: Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate or 1-(Cyanomethyl)cyclopentane-1-carboxamide.

Forward Reaction: Acid- or base-catalyzed hydrolysis.

Table 2: FGI Strategies Leading to Carboxylic Acid Moiety

FGI Precursor Transformation Forward Reaction Reagents
Primary Alcohol (-CH₂OH) Oxidation KMnO₄ or Jones Reagent
Aldehyde (-CHO) Oxidation Tollens' Reagent or KMnO₄
Ester (-COOR') Hydrolysis H₃O⁺ or NaOH, H₂O

Disconnection Strategies of the Cyanomethyl Moiety

The cyanomethyl group (-CH₂CN) offers its own set of disconnection possibilities, focusing on either the C-C bond linking the methyl group to the ring or the formation of the nitrile functional group itself.

This strategy involves disconnecting the C-C bond between the cyclopentane ring and the cyanomethyl group. This leads to a cyclopentyl synthon and a cyanomethyl synthon.

Synthon: An electrophilic cyclopentyl synthon (e.g., a cyclopentyl cation equivalent) and a nucleophilic cyanomethyl anion.

Synthetic Equivalent: The cyclopentyl synthon could be an ester such as methyl cyclopentanecarboxylate. The cyanomethyl anion is derived from acetonitrile.

Forward Reaction: The forward synthesis could involve the α-alkylation of an enolate. For instance, the enolate of methyl cyclopentanecarboxylate (formed with a base like LDA) could be alkylated with a haloacetonitrile (e.g., bromoacetonitrile). Alternatively, a cyclopentyl halide could be reacted with the anion of acetonitrile. This type of cyanomethylation is a known method for extending carbon chains. organic-chemistry.org

Table 3: C-C Bond Cleavage Strategy for Cyanomethyl Moiety

Disconnection Synthon Synthetic Equivalent Forward Reaction Reagents
Cyclopentyl-CH₂CN Cyclopentyl cation + Cyanomethyl anion Methyl 1-bromocyclopentane-1-carboxylate + NaCN Nucleophilic Substitution DMSO

The nitrile group is a valuable functional handle in organic synthesis due to its ability to be converted into various other groups, including amines and carboxylic acids. researchgate.net Retrosynthetically, the nitrile can be traced back to several other functionalities.

From a Primary Amide: The most common FGI for a nitrile is the dehydration of a primary amide.

Retrosynthetic Step: R-CN ⇒ R-CONH₂

Precursor Molecule: 1-(2-Amino-2-oxoethyl)cyclopentane-1-carboxylic acid.

Forward Reaction: Dehydration using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (B1165640) (TFAA). libretexts.org

From a Primary Alkyl Halide: The nitrile group can be introduced via a nucleophilic substitution reaction.

Retrosynthetic Step: R-CH₂CN ⇒ R-CH₂-X (where X is a good leaving group, e.g., Br, I)

Precursor Molecule: A derivative of 1-(halomethyl)cyclopentane-1-carboxylic acid (e.g., methyl 1-(bromomethyl)cyclopentane-1-carboxylate).

Forward Reaction: An Sₙ2 reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.org

From a Primary Amine: Primary amines can be converted to nitriles through oxidative dehydrogenation. researchgate.net

Retrosynthetic Step: R-CN ⇒ R-CH₂NH₂

Precursor Molecule: 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid.

Forward Reaction: Oxidation using various catalytic systems, often involving transition metals. researchgate.net

Table 4: FGI Strategies Leading to Nitrile Moiety

FGI Precursor Transformation Forward Reaction Reagents
Primary Amide (-CONH₂) Dehydration SOCl₂, P₂O₅, or TFAA
Primary Alkyl Halide (-CH₂Br) Nucleophilic Substitution NaCN or KCN in DMSO

Cyclopentane Ring Formation Strategies

Approaches in this category focus on constructing the five-membered carbocycle from an acyclic precursor or a larger ring system. These methods are fundamental in creating the core cyclopentane structure, which can then be further functionalized.

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including cyclopentanes. These reactions involve the formation of a carbon-carbon bond within a single molecule to close a ring. For the synthesis of a 1,1-disubstituted cyclopentane, the starting material is typically an open-chain precursor containing the necessary carbon framework and reactive functional groups.

Several ionic reactions, such as aldol condensations and enolate alkylations, can be adapted for cyclopentane synthesis. baranlab.org A common strategy involves a Michael addition followed by an intramolecular enolate alkylation. baranlab.org The success of these cyclizations is often enhanced by the Thorpe-Ingold effect, or gem-dimethyl effect, where the presence of a quaternary carbon in the acyclic chain increases the rate of ring formation. baranlab.org This is due to a decrease in the C-C-C bond angle of the quaternary carbon, which brings the reactive ends of the chain closer, and an increase in steric hindrance in the open-chain form, which destabilizes it relative to the cyclic product. baranlab.org

Other notable intramolecular cyclization methods include:

Enyne Cyclization: Palladium-catalyzed coupling of enynes (molecules containing both a double and a triple bond) can construct carbo- and heterocyclic systems, including cyclopentanes. organic-chemistry.org

Radical Cyclization: Radical reactions can be initiated to form five-membered rings, a method that proceeds under different mechanistic rules than ionic cyclizations. scribd.com

Conia-Ene Reaction: Nickel(II)-catalyzed Conia-ene reactions of acetylenic 1,3-dicarbonyl compounds can produce mono- and bicyclic cyclopentane derivatives. organic-chemistry.org

Table 1: Overview of Intramolecular Cyclization Strategies

Reaction Type Key Features Precursor Example
Michael Addition/Alkylation Forms two C-C bonds sequentially. Favored by the Thorpe-Ingold effect. A 1,6-dicarbonyl compound or equivalent.
Enyne Coupling Palladium-catalyzed. Forms the ring from an alkene and alkyne tether. A 1,6-enyne.
Radical Cyclization Involves radical intermediates. Follows specific regiochemical rules (Baldwin's rules). An unsaturated halide or xanthate.
Conia-Ene Reaction Nickel-catalyzed cyclization of acetylenic β-dicarbonyl compounds. A substituted 1,6-enyne with dicarbonyl functionality.

Ring contraction reactions provide an alternative pathway to cyclopentanes by reducing the size of a larger, often more accessible, six-membered ring. rsc.orgetsu.edu These transformations typically involve a rearrangement and/or the extrusion of a small molecule. rsc.org

A classic and widely used method is the Favorskii rearrangement . This reaction involves treating a cyclic α-halo ketone with a base. For instance, an α-halocyclohexanone can undergo ring contraction to yield a cyclopentanecarboxylic acid derivative. chemistrysteps.comacs.org The mechanism proceeds through the formation of a strained cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base. chemistrysteps.com This method is particularly relevant as it directly installs the carboxylic acid functionality found in the target molecule.

Other ring contraction strategies include:

Photochemical Rearrangements: Photochemical reactions of α-diazo cyclohexanones can lead to ring contraction, providing a route to functionalized cyclopentanes. oregonstate.edu

Acid-Induced Rearrangements: Certain cyclohexyl systems can undergo rearrangement under acidic conditions to form a more stable cyclopentane ring, often driven by the relief of strain or the formation of a more stable carbocation intermediate. chemistrysteps.com For example, the transformation of cyclohexane (B81311) epoxides in the presence of a Lewis acid can yield cyclopentane carbonyl compounds. chemistrysteps.com

Two-Carbon Ring Contraction: A robust method has been developed involving a retro-aldol fragmentation followed by an aldol cyclization, effectively contracting a seven-membered ring to a five-membered ring. nih.gov While starting from a cycloheptanone, this principle highlights the utility of fragmentation-recombination pathways in ring size manipulation. nih.gov

Direct Synthesis Approaches

These methods focus on constructing the 1,1-disubstituted cyclopentane ring in a more direct fashion, often assembling the complete core in a single or few steps.

Building the sterically congested quaternary center during the ring-forming step is a key feature of these strategies.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of unsaturated rings. wikipedia.org The reaction utilizes a metal catalyst, most notably Grubbs' or Schrock catalysts, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

To generate a 1,1-disubstituted cyclopentane scaffold, a precursor such as a diethyl diallylmalonate derivative is required. This substrate contains two terminal alkene groups tethered to a quaternary carbon. Upon exposure to a metathesis catalyst, the diene undergoes cyclization to form a 1,1-disubstituted cyclopentene derivative. nih.gov The resulting double bond within the ring can then be readily reduced, for example, through catalytic hydrogenation, to afford the saturated cyclopentane ring of the target scaffold. RCM is valued for its functional group tolerance and its effectiveness in creating ring sizes from five to over 30 members. wikipedia.orgdoi.org

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are highly efficient for constructing rings with good stereochemical control. For cyclopentane synthesis, [3+2] cycloadditions are particularly valuable as they directly assemble the five-membered ring from a three-atom component and a two-atom component. nih.gov

One prominent example involves the reaction of donor-acceptor (D-A) cyclopropanes with alkenes. nih.govfrontiersin.org In this strategy, the D-A cyclopropane acts as the three-carbon synthon. In the presence of a catalyst, often a Lewis acid, the cyclopropane ring opens to form a zwitterionic intermediate which then reacts with an alkene (the two-atom component) in a formal [3+2] cycloaddition. nih.govfrontiersin.org This method can produce heavily substituted spirocyclopentane derivatives with excellent diastereoselectivity. nih.govfrontiersin.org By choosing an appropriate alkene partner that contains precursors to the cyanomethyl and carboxylic acid groups, this strategy can directly generate the desired 1,1-disubstituted cyclopentane scaffold.

Another approach is the rhodium-catalyzed decarbonylative [4+2-1] cycloaddition between cyclobutanones and alkenes, where the cyclobutanone serves as a surrogate for a cyclopropane, ultimately forming a cyclopentane ring. nih.gov

Table 2: Comparison of Direct Synthesis Approaches

Strategy Mechanism Key Advantage Potential Limitation
Ring-closing Metathesis (RCM) Metal-catalyzed intramolecular olefin metathesis. High functional group tolerance; widely applicable. Forms a cyclopentene which requires a subsequent reduction step.
[3+2] Cycloaddition Stepwise or concerted reaction of a 3-atom and a 2-atom component. Direct formation of the 5-membered ring; high stereocontrol. Requires specific donor-acceptor substituted precursors.

Synthesis of the Cyclopentane-1,1-disubstituted Scaffold

Alkylation Reactions for Quaternary Carbon Center Formation

The creation of a quaternary carbon, particularly on a cyclic framework, presents a significant synthetic challenge due to steric hindrance. nih.gov Various methods have been developed to overcome this, often involving the alkylation of a nucleophilic carbon adjacent to an activating group.

In the context of synthesizing cyclopentanecarboxylic acid derivatives, a common strategy involves the alkylation of an enolate or a similar carbanion. For instance, diesters of cyclopentane can be selectively alkylated. This approach is useful for preparing more highly substituted diesters from less substituted precursors through the formation of an anion derived from an enolizable ester or nitrile. google.com The reaction of α-thiolate lactones and cycloalkanones with arynes can also generate a quaternary carbon center through a domino process. nih.govacs.org Another approach involves the palladium-catalyzed reaction of an enone with an aryl bromide to yield α-aryl-α-alkylcyclopentanones. nih.gov Research has also demonstrated that the choice of base, starting material (e.g., t-Butyl ester), and alkylating agent under specific atmospheric conditions and temperatures can be optimized to achieve high conversion rates. umw.edu

Table 1: Selected Methods for Quaternary Carbon Formation on Cyclopentane Rings
MethodStarting Material TypeKey Reagents/CatalystsNotes
Enolate AlkylationCyclopentanone, Cyclopentane EsterStrong base (e.g., LDA), Alkyl HalideA classic and versatile method for C-C bond formation.
Domino Process with Arynesα-Thiolate CycloalkanoneAryne Precursor, CsFGenerates α,α-diarylated products featuring a quaternary carbon. acs.org
Palladium-Catalyzed ArylationEnoneAryl Bromide, Palladium CatalystEffective for creating α-aryl-α-alkyl cyclopentanones. nih.gov
Radical-Mediated CyclizationAcyclic PrecursorRadical InitiatorAllows for the concurrent and enantioselective construction of a quaternary chiral carbon during the cyclization step. acs.org

Installation of the Carboxylic Acid Functionality

The hydrolysis of a nitrile (R-C≡N) is a common and effective method for preparing a carboxylic acid. libretexts.org This transformation can be performed under either acidic or basic conditions, and in both cases, the reaction proceeds through a carboxamide intermediate. jove.comwikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com A series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. jove.com The amide is subsequently hydrolyzed further under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. jove.com The final step, the protonation of the ammonia (B1221849) byproduct, helps to drive the reaction to completion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the highly nucleophilic hydroxide (B78521) ion attacks the electrophilic nitrile carbon directly. libretexts.org The resulting intermediate is protonated by water to form an imidic acid. chemistrysteps.com Tautomerization then yields the amide. chemistrysteps.com Under basic conditions, the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia. wikipedia.org A final acidification step is required to protonate the carboxylate and generate the neutral carboxylic acid. jove.com

Table 2: Comparison of Acid- and Base-Catalyzed Nitrile Hydrolysis
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst/ReagentStrong acid (e.g., H₂SO₄, HCl) and water, heat. academyart.eduStrong base (e.g., NaOH, KOH) and water, heat. chemistrysteps.com
Initial StepProtonation of the nitrile nitrogen. libretexts.orgjove.comNucleophilic attack of OH⁻ on the nitrile carbon. libretexts.org
IntermediateAmide (RCONH₂). jove.comAmide (RCONH₂). jove.com
Initial ProductCarboxylic acid (RCOOH) and ammonium ion (NH₄⁺). jove.comCarboxylate salt (RCOO⁻) and ammonia (NH₃). jove.com
Final WorkupNone required for the carboxylic acid.Acidification (e.g., with H₃O⁺) to protonate the carboxylate. jove.com

The carboxylation of organometallic reagents, particularly Grignard reagents (R-MgX), is a powerful technique for converting organic halides into carboxylic acids with the addition of one carbon atom. jove.commnstate.edu The process involves two main steps.

First, the Grignard reagent, which acts as a potent nucleophile, is reacted with carbon dioxide (often in its solid form, known as dry ice). vedantu.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a new carbon-carbon bond and yielding a halomagnesium carboxylate salt. jove.comlibretexts.org

In the second step, this intermediate salt is treated with an aqueous acid (acidic workup). vedantu.com Protonation of the carboxylate furnishes the final carboxylic acid product. jove.com This method is broadly applicable to primary, secondary, tertiary, aryl, and vinyl halides, but it is sensitive to the presence of acidic functional groups (like -OH or -NH) in the molecule, which would quench the Grignard reagent. jove.comlibretexts.org

The oxidation of primary alcohols and aldehydes is a fundamental transformation for the synthesis of carboxylic acids. libretexts.orglibretexts.org

From Primary Alcohols: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents. chemguide.co.uk Common reagents for this purpose include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) in sulfuric acid, and chromium trioxide (CrO₃) in aqueous acid (Jones reagent). libretexts.orglibretexts.orgwikipedia.org The reaction proceeds in two stages: the primary alcohol is first oxidized to an aldehyde. chemguide.co.ukwikipedia.org If the aldehyde remains in the reaction mixture, it is then further oxidized to the carboxylic acid. chemguide.co.uk To ensure the reaction goes to completion, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux to prevent the volatile aldehyde intermediate from escaping. libretexts.orgchemguide.co.uk

From Aldehydes: Aldehydes are readily oxidized to carboxylic acids by a wide variety of oxidizing agents, including both strong and mild ones. libretexts.orgjove.com Reagents such as chromic acid, potassium permanganate, and even atmospheric oxygen can effect this transformation. jove.comchemistrysteps.com The oxidation occurs because aldehydes possess a hydrogen atom attached to the carbonyl carbon, which is easily abstracted during the reaction. libretexts.org The mechanism for many aqueous oxidations involves the initial formation of a hydrate (B1144303) (a gem-diol) at the carbonyl carbon, which is then oxidized in a manner similar to an alcohol. libretexts.orgwikipedia.org

Table 3: Common Oxidizing Agents for Carboxylic Acid Synthesis
ReagentStarting MaterialTypical Conditions
Potassium Permanganate (KMnO₄)Primary Alcohol, AldehydeBasic, followed by acidic workup. chemistrysteps.com
Potassium Dichromate (K₂Cr₂O₇)Primary Alcohol, AldehydeAqueous H₂SO₄, heat under reflux. libretexts.org
Chromium Trioxide (Jones Reagent)Primary Alcohol, AldehydeAqueous H₂SO₄, acetone. libretexts.org
Tollens' Reagent ([Ag(NH₃)₂]⁺)AldehydeAqueous ammonia; mild conditions. jove.com
Periodic acid (H₅IO₆) with catalytic CrO₃Primary AlcoholAcetonitrile. organic-chemistry.org

Introduction of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is typically introduced by first installing the cyano (-CN) or nitrile group.

A primary method for the synthesis of nitriles is the nucleophilic substitution reaction between an alkyl halide and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgjove.com This reaction, known as the Kolbe nitrile synthesis, proceeds via an Sₙ2 mechanism. wikipedia.org

The cyanide ion (⁻C≡N) acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. chemistrysteps.com This reaction is highly effective for primary and secondary alkyl halides. libretexts.org Tertiary halides are not suitable as they tend to undergo elimination reactions. jove.com The reaction is typically carried out by heating the alkyl halide with the cyanide salt in a suitable solvent, such as ethanol, to prevent the competing substitution by hydroxide ions. libretexts.orgchemguide.co.uk This method is synthetically valuable as it extends the carbon chain of the starting alkyl halide by one carbon. jove.comlibretexts.org

Reaction of Aldehydes or Ketones with Cyanide Sources (Cyanohydrin Formation)

A foundational method for the introduction of a cyano group onto a carbonyl carbon is the cyanohydrin reaction. This nucleophilic addition involves the reaction of an aldehyde or a ketone with a cyanide source to form a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. wikipedia.orgchemistrysteps.comlibretexts.org This reaction is a crucial step in the synthetic pathway toward molecules like this compound, as it establishes the quaternary carbon center bearing the cyano group.

Common cyanide sources for this transformation include:

Potassium cyanide (KCN)

Sodium cyanide (NaCN)

Trimethylsilyl cyanide ((CH₃)₃SiCN) wikipedia.org

The reaction is typically carried out under slightly basic conditions to ensure a sufficient concentration of the cyanide anion nucleophile. chemistrysteps.com While HCN can be used, its high volatility and toxicity make cyanide salts a more common and safer choice in laboratory settings. chemistrysteps.com The chemist Friedrich Urech first synthesized cyanohydrins from ketones using alkali cyanides in 1872, and the method is sometimes referred to as the Urech cyanohydrin method. wikipedia.orglscollege.ac.in

For the synthesis of a precursor to this compound, cyclopentanone would serve as the starting ketone. The reaction with a cyanide source would yield 1-hydroxycyclopentanecarbonitrile. This intermediate is pivotal as the hydroxyl group can be further modified or replaced to introduce the carboxymethyl group, while the nitrile can be hydrolyzed to form the carboxylic acid.

Starting MaterialCyanide SourceProduct (Intermediate)
CyclopentanoneKCN or NaCN1-Hydroxycyclopentanecarbonitrile
Benzaldehyde(CH₃)₃SiCNMandelonitrile
AcetoneNaCNAcetone cyanohydrin

Advanced Synthetic Transformations

Modern organic synthesis employs sophisticated strategies to achieve high levels of efficiency and stereocontrol. For the preparation of complex derivatives of this compound, particularly those with specific three-dimensional arrangements (chiral analogs), advanced methods such as asymmetric syntheses and tandem reactions are utilized.

Enantioselective and Diastereoselective Syntheses of Chiral Analogs

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral analogs of this compound requires the use of asymmetric synthesis techniques. These methods create chiral molecules with a high degree of stereochemical purity, which is often crucial for biological applications. Chiral cyclopentenones, for example, are valuable precursors for the asymmetric synthesis of bioactive molecules. acs.org

Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved using chiral catalysts or auxiliaries. For instance, the asymmetric cyanohydrin reaction can be performed using a chiral catalyst to produce an enantioenriched cyanohydrin. The use of a chiral lithium binaphtholate complex as a catalyst in the reaction of benzaldehyde with trimethylsilyl cyanide has been shown to produce the corresponding (S)-acetonitrile with 98% enantiomeric excess (ee). wikipedia.orglscollege.ac.in Similar strategies could be applied to cyclopentanone to generate chiral cyclopentane-based intermediates.

Diastereoselective synthesis focuses on creating a preference for one diastereomer over others in molecules with multiple stereocenters. This is often achieved through substrate-controlled reactions or by using chiral reagents. For example, highly functionalized cyclopentenes containing quaternary chiral centers have been synthesized with high diastereoselectivity and enantioselectivity using a chiral thiosquaramide-catalyzed tandem Michael/Henry reaction of phenacylmalononitriles and nitroolefins. researchgate.net Organocatalysis has also emerged as a powerful tool for stereocontrolled cycloaddition reactions to form chiral cyclopentane and cyclohexane derivatives. nih.gov

MethodKey FeatureExample ApplicationStereochemical Outcome
Asymmetric Cyanohydrin ReactionChiral (R)-Binol-lithium catalystBenzaldehyde + TMSCNHigh enantioselectivity (98% ee) wikipedia.org
Tandem Michael/Henry ReactionChiral thiosquaramide catalystPhenacylmalononitriles + NitroolefinsHigh diastereo- and enantioselectivity researchgate.net
Kinetic ResolutionAsymmetric nucleophilic substitutionO-protected 4-hydroxy-cyclopentenoneSeparation of enantiomers acs.org

Tandem and Cascade Reactions Incorporating Functional Groups

Tandem and cascade reactions are highly efficient processes in which multiple bond-forming events occur in a single reaction vessel without isolating intermediates. frontiersin.org These reactions are prized for their atom and step economy, leading to the rapid construction of complex molecular architectures from simpler starting materials. nih.gov

For the synthesis of functionalized cyclopentane carboxylic acid derivatives, several cascade strategies have been developed.

Aza-Michael Addition-Cyclization: This cascade reaction can be used to form highly stable N-alkyl-pyrrolidone carboxylic acid structures. The process is initiated by the addition of an amine to an unsaturated carboxylic acid or ester (the aza-Michael addition), followed by an intramolecular cyclization. frontiersin.orgnih.gov This type of reaction provides a pathway to transform simple precursors into more complex, functionalized cyclic systems.

Tandem Dehydrogenation-Olefination-Decarboxylation: Palladium catalysis can facilitate a sequence of C-H activation, dehydrogenation, olefination, and decarboxylation on cyclopentane carboxylic acids. This allows for the introduction of new functional groups and the formation of difunctionalized cyclopentenes. nih.gov

Chemo-enzymatic Cascades: The combination of chemical and enzymatic catalysts allows for transformations under biocompatible conditions. For example, a Heck coupling reaction to form an unsaturated acid can be followed by an in-vivo enzymatic cascade using a carboxylic acid reductase (CAR) and an enoate reductase (ERED) to produce saturated aldehydes. mdpi.com

These advanced, one-pot methodologies provide powerful and efficient routes to novel and structurally diverse analogs of this compound.

Reaction TypeDescriptionStarting Material ExampleProduct Type
Aza-Michael/CyclizationNucleophilic addition of an amine followed by intramolecular ring closure. frontiersin.orgnih.govItaconic acid + Primary amineN-alkyl-pyrrolidone carboxylic acid
Tandem D-O-DPd-catalyzed sequence of dehydrogenation, olefination, and decarboxylation. nih.govCyclopentane carboxylic acidDifunctionalized cyclopentene
Michael/Henry CascadeOrganocatalyzed sequence of Michael addition and Henry (nitroaldol) reaction. researchgate.netPhenacylmalononitrile + NitroolefinFunctionalized cyclopentene

Reactivity and Reaction Mechanisms

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that participates in a wide array of reactions, including nucleophilic acyl substitution, reduction, and decarboxylation.

Esterification: 1-(Cyanomethyl)cyclopentane-1-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This equilibrium reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The use of a large excess of the alcohol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Anhydride (B1165640) Formation: Acid anhydrides can be formed from this compound through the condensation of two carboxylic acid molecules with the removal of one equivalent of water, a process that can be facilitated by dehydrating agents. orgosolver.com Alternatively, the carboxylic acid can be reacted with an acid chloride to form a mixed or symmetrical anhydride. libretexts.org

The synthesis of amides from this compound involves its reaction with an amine. researchgate.net This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. uantwerpen.be Common methods for amide bond formation include:

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. researchgate.net

Use of Coupling Reagents: A wide variety of coupling reagents are employed to facilitate amide bond formation directly from the carboxylic acid and amine. researchgate.net These reagents, which include carbodiimides, uronium salts, and phosphonium (B103445) salts, activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. uantwerpen.be This approach is fundamental in peptide synthesis. nih.govrsc.org

The general principle of these coupling reactions involves the activation of the carboxylic acid to create a better leaving group, thereby facilitating the nucleophilic attack by the amine. researchgate.net

The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of reducing carboxylic acids to primary alcohols. libretexts.orgbritannica.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to effect this transformation. libretexts.orglibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated under these conditions. libretexts.org

Reduction to Aldehydes: The direct reduction of carboxylic acids to aldehydes is more challenging due to the high reactivity of the aldehyde product. libretexts.org However, several methods have been developed to achieve this partial reduction. One approach involves the use of modified hydride reagents, such as lithium tri-tert-butoxyaluminohydride, which are less reactive than LiAlH4. libretexts.org Another strategy is the conversion of the carboxylic acid into a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reagents like diisobutylaluminum hydride (DIBAL-H) for esters. libretexts.org Recent developments have also seen the use of catalytic systems, for instance, employing an air-stable Ni precatalyst with a silane (B1218182) reductant, for the direct conversion of carboxylic acids to aldehydes. organic-chemistry.org

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. nih.gov While this reaction is thermodynamically favorable, it often requires significant heat or the presence of a catalyst. nih.gov For cyclopentane (B165970) carboxylic acids, catalytic systems can facilitate controlled dehydrogenation and decarboxylation sequences. nih.gov The mechanism of decarboxylation can vary. For instance, in some cases, a concerted mechanism involving a six-membered ring transition state can lead to C-C bond breaking and O-H bond formation. researchgate.net The stability of the resulting products can determine the stereochemistry of the reaction. researchgate.net In other systems, such as the Barton decarboxylation, the reaction proceeds via a radical mechanism. organic-chemistry.org

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, most notably hydrolysis to form amides and carboxylic acids.

The hydrolysis of the nitrile group in this compound can be catalyzed by either acid or base, and it proceeds in two main stages: first to an amide, and then to a carboxylic acid (or its carboxylate salt). chemistrysteps.comchemguide.co.uk The direct reaction with water is typically too slow to be practical. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. libretexts.orglumenlearning.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com The resulting intermediate undergoes a proton transfer and tautomerization to form a protonated amide. libretexts.org Deprotonation then yields the amide intermediate. libretexts.org Further hydrolysis of the amide under acidic conditions leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) ion. chemguide.co.uklibretexts.org

The steps for the acid-catalyzed hydrolysis of the nitrile to an amide are as follows:

Protonation of the nitrile nitrogen. libretexts.org

Nucleophilic attack by water on the nitrile carbon. libretexts.org

Deprotonation of the oxygen to form an imidic acid tautomer. chemistrysteps.com

Tautomerization of the imidic acid to the amide. chemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.org This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.comlibretexts.org Tautomerization of the imidic acid yields the amide. chemistrysteps.com Under basic conditions, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the amide anion (or ammonia (B1221849) after protonation) results in the formation of a carboxylate salt. chemguide.co.uk Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk

The hydrolysis of the nitrile can sometimes be stopped at the amide stage under controlled conditions, for example, by using a specific pH range or particular reagents. stackexchange.com

Nucleophilic Additions with Organometallic Reagents

The reaction of this compound with potent organometallic nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents is complicated by the presence of the acidic carboxylic acid proton.

These strong bases will preferentially deprotonate the carboxylic acid in a rapid acid-base reaction, consuming the organometallic reagent and forming a carboxylate salt. This effectively prevents any nucleophilic attack at the electrophilic carbon of the nitrile.

To achieve nucleophilic addition to the nitrile group, the carboxylic acid must first be protected. ddugu.ac.in A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This "protecting group" is unreactive towards the organometallic reagent under the reaction conditions and can be removed (hydrolyzed) after the desired reaction is complete. uchicago.edu

Once the acid is protected, a Grignard or organolithium reagent can add to the nitrile carbon to form a stable intermediate imine anion (as a magnesium or lithium salt). organicchemistrytutor.comlibretexts.orglibretexts.orgchemistrysteps.comucalgary.ca This intermediate does not undergo a second addition. organicchemistrytutor.comlibretexts.org Subsequent acidic aqueous workup hydrolyzes the imine to yield a ketone. ucalgary.camasterorganicchemistry.com Finally, hydrolysis of the ester protecting group restores the carboxylic acid, yielding a β-ketocarboxylic acid derivative.

Table 2: Synthetic Sequence for Ketone Synthesis via Nucleophilic Addition
StepReactionReagentsIntermediate/Product
1ProtectionCH₃OH, H⁺ (cat.)Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate
2Nucleophilic Addition1. R-MgBr, Et₂O 2. H₃O⁺ (workup)Methyl 1-(2-oxoalkyl)cyclopentane-1-carboxylate
3DeprotectionH₃O⁺, heat or LiOH then H₃O⁺1-(2-Oxoalkyl)cyclopentane-1-carboxylic acid

Interplay and Compatibility Between Functional Groups

Intramolecular Cyclizations and Rearrangements Involving Both Groups

The spatial proximity of the cyanomethyl and carboxylic acid groups, separated by a single quaternary carbon, allows for potential intramolecular reactions, typically leading to the formation of five- or six-membered rings after initial transformation of one of the groups.

A plausible intramolecular cyclization pathway involves the initial hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide, forming 2-(1-carboxycyclopentyl)acetamide. byjus.com This intermediate β-amido acid could then potentially undergo intramolecular condensation between the amide and carboxylic acid groups upon heating or treatment with a dehydrating agent. This cyclization would lead to the formation of a six-membered succinimide-type ring system, specifically a spirocyclic glutarimide (B196013) derivative.

Another potential, though less common, pathway could involve a reductive cyclization. If the carboxylic acid is first reduced to a primary alcohol, the resulting (1-(cyanomethyl)cyclopentyl)methanol could undergo an intramolecular addition of the hydroxyl group to the nitrile triple bond, catalyzed by acid or base, to form a cyclic imino ether (a lactone precursor).

Mechanistic Investigations

Kinetic and Thermodynamic Studies of Key Transformations

DIBAL-H Reduction of Nitriles: The mechanism for the reduction of a nitrile to an aldehyde with DIBAL-H involves initial coordination of the Lewis acidic aluminum center to the lone pair of the nitrile nitrogen. wikipedia.orgchemistrysteps.com This coordination activates the nitrile, making the carbon atom more electrophilic. A hydride is then transferred from the aluminum to the carbon, breaking one of the π-bonds of the nitrile and forming an N-aluminated imine intermediate. chemistrysteps.commasterorganicchemistry.com At low temperatures, this intermediate is stable. Upon aqueous workup, it is rapidly hydrolyzed to the corresponding aldehyde. wikipedia.orgchemistrysteps.com The stability of the bulky tetrahedral intermediate at low temperatures is key to preventing a second hydride addition, which would lead to the primary amine. chemistrysteps.com

Role of Catalysis in Bifunctional Molecule Transformations

The reactivity of bifunctional molecules, such as this compound, is profoundly influenced by catalysis, which can selectively promote the transformation of one functional group over the other or enable concerted reactions involving both moieties. The presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) group on the same quaternary carbon center presents unique opportunities for catalytic control, directing the molecule towards specific reaction pathways including intramolecular cyclization, selective reduction, hydrolysis, or decarboxylation. The strategic application of catalysts is crucial for overcoming activation barriers and achieving high selectivity for desired products.

Bifunctional catalysts, in particular, are designed to interact with both functional groups of a substrate simultaneously, often leading to enhanced reactivity and stereocontrol that is not achievable with single-function catalysts. These catalysts typically possess both an acidic and a basic site, or a Lewis acid and a Brønsted acid/base, within the same molecular framework. This dual activation can facilitate complex transformations under milder conditions.

While specific research detailing the catalytic transformations of this compound is not extensively documented in publicly available literature, the principles of catalysis on molecules with similar functional groups allow for a discussion of potential catalytic pathways.

Intramolecular Cyclization:

A key potential catalytic transformation for a molecule like this compound, following the reduction of its nitrile group to a primary amine, is intramolecular cyclization to form a lactam. This transformation is of significant interest in organic synthesis. Carboxylic acid reductases (CARs), for instance, have been shown to catalyze the intramolecular cyclization of ω-amino acids to form various lactams. sciengine.comresearchgate.net This enzymatic catalysis proceeds under mild aqueous conditions and demonstrates the potential for biocatalytic routes. sciengine.com The reaction is typically initiated by the activation of the carboxylic acid group, often through the formation of an acyl adenylate intermediate at the expense of ATP, followed by nucleophilic attack by the distal amino group. sciengine.com

The efficiency of such enzymatic lactamization can be highly dependent on reaction parameters such as pH and temperature. For example, studies on the intramolecular cyclization of certain amino acids using a CAR from Segniliparus rugosus (SrCAR) showed optimal activity at pH 9.0 and 25°C. sciengine.com

Selective Catalytic Transformations of Individual Functional Groups:

The selective transformation of either the nitrile or the carboxylic acid group in the presence of the other is a significant challenge that can be addressed through chemoselective catalysis.

Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid or an amide can be catalyzed by acids or bases. lumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.com The mechanism under acidic conditions typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. lumenlearning.com

Carboxylic Acid Reduction: The selective reduction of the carboxylic acid group in the presence of a nitrile is another important transformation. Catalytic hydrogenation is a common method for reducing carboxylic acids to alcohols. rsc.org This process often requires specific catalysts and conditions to avoid the simultaneous reduction of the nitrile group. rsc.org Homogeneous catalysts, including low- and high-valent metal complexes, have been developed for the hydrogenation of carboxylic acids. rsc.org

Decarboxylation: The removal of the carboxylic acid group via decarboxylation can be promoted by various catalytic systems, including photoredox catalysis. osaka-u.ac.jprsc.org These methods often involve the generation of a radical intermediate from the carboxylic acid under mild conditions. osaka-u.ac.jp

The following table summarizes potential catalytic transformations for derivatives of this compound, based on analogous reactions reported in the literature.

TransformationFunctional Group InvolvedCatalyst TypePotential Product
Intramolecular Cyclization Amino (from nitrile reduction) and Carboxylic AcidBiocatalyst (e.g., Carboxylic Acid Reductase)Spiro-lactam
Selective Nitrile Hydrolysis NitrileAcid or Base1-Carboxycyclopentane-1-acetic acid
Selective Carboxylic Acid Reduction Carboxylic AcidHomogeneous metal complex1-(Cyanomethyl)cyclopentane-1-methanol
Decarboxylation Carboxylic AcidPhotocatalyst1-Cyclopentaneacetonitrile

It is important to note that the actual reactivity and the optimal catalytic system for this compound would require specific experimental investigation. The steric hindrance at the quaternary carbon center could significantly influence the accessibility of the functional groups to the catalyst's active site, thereby affecting reaction rates and selectivity.

Structural Analysis and Conformational Studies

Spectroscopic Characterization Principles

Spectroscopic techniques are fundamental to confirming the molecular structure by probing the environments of different atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 δ, though its position is dependent on solvent and concentration. openstax.org The two protons of the cyanomethyl group (–CH₂CN) would likely appear as a sharp singlet. Protons on carbons adjacent to a carbonyl group typically resonate in the 2.0-3.0 ppm region. libretexts.orglibretexts.org The eight protons on the cyclopentane (B165970) ring would exhibit complex multiplet patterns in the upfield region, generally between 1.5 and 2.5 ppm, similar to those in related structures like cyclopentanecarboxylic acid. researchgate.netchemicalbook.com

The ¹³C NMR spectrum offers insight into the various carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 165 to 185 δ range for saturated acids. openstax.org The carbon of the nitrile group (C≡N) absorbs in the 115 to 130 δ region. openstax.org The quaternary carbon of the cyclopentane ring, bonded to both substituents, and the carbons of the cyclopentane ring itself would be observed, with the latter appearing at approximately 26 ppm in an unsubstituted ring. docbrown.info

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. COSY would reveal proton-proton coupling networks within the cyclopentane ring, while HSQC would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents predicted chemical shift ranges based on general principles and data from analogous compounds.

Nucleus Group Predicted Chemical Shift (δ, ppm)
¹H -COOH ~12 (broad singlet) openstax.org
¹H -CH₂ CN ~2.5 - 3.0 (singlet) libretexts.org
¹H Cyclopentane Ring Protons ~1.5 - 2.5 (multiplets) chemicalbook.com
¹³C C =O 165 - 185 openstax.org
¹³C C ≡N 115 - 130 openstax.org
¹³C Quaternary Ring C 40 - 55
¹³C -C H₂CN 20 - 35

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in the molecule. The carboxylic acid group presents two very distinct features. libretexts.orgorgchemboulder.com A very broad O–H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.orgorgchemboulder.com The C=O (carbonyl) stretch gives rise to a strong, sharp absorption band between 1690 and 1760 cm⁻¹; for a saturated, dimeric acid, this is typically centered around 1710 cm⁻¹. openstax.orglibretexts.org The nitrile group (C≡N) has a characteristic sharp absorption of medium intensity in the 2230-2250 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O–H stretch 2500–3300 orgchemboulder.com Strong, very broad
Nitrile C≡N stretch 2230–2250 libretexts.org Medium, sharp
Carbonyl C=O stretch 1690–1760 orgchemboulder.com Strong, sharp

Mass spectrometry (MS) provides the molecular weight and structural information through fragmentation analysis. The molecular ion peak ([M]⁺) for 1-(cyanomethyl)cyclopentane-1-carboxylic acid would be observed, although it may be weak for aliphatic carboxylic acids. miamioh.eduwhitman.edu A primary and often significant fragmentation pathway for carboxylic acids is the alpha-cleavage, involving the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak or the entire carboxyl group (•COOH) to yield an [M-45]⁺ peak. miamioh.edu Another major fragmentation would be the cleavage of the C-C bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.org The loss of the cyanomethyl radical (•CH₂CN) would result in an [M-40]⁺ fragment.

Conformational Analysis of the Cyclopentane Ring

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is puckered to relieve torsional strain that would arise from eclipsed C-H bonds in a planar structure. libretexts.org

The cyclopentane ring exists in non-planar conformations, with the two most idealized forms being the "envelope" (Cₛ symmetry), where four carbons are coplanar and one is out of the plane, and the "half-chair" or "twist" (C₂ symmetry), where three carbons are coplanar and the other two are displaced on opposite sides of the plane. researchgate.netresearchgate.netresearchgate.net These conformations are not static but interconvert rapidly at room temperature through a low-energy process known as pseudorotation. researchgate.netaip.org This process involves a continuous wave-like motion of the puckering around the ring, allowing each carbon atom to cycle through the out-of-plane position. researchgate.netaip.org

The presence of two substituents on a single carbon atom, as in this compound, significantly impacts the ring's conformational dynamics. researchgate.net The 1,1-disubstitution introduces steric hindrance that restricts the free pseudorotation observed in unsubstituted cyclopentane. researchgate.net The ring will preferentially adopt conformations that minimize the steric interactions of the bulky cyanomethyl and carboxylic acid groups. This typically means the substituted C1 carbon will favor either the out-of-plane "flap" position in an envelope conformation or a position on the C₂ axis in a twist conformation. researchgate.net This leads to a higher energy barrier for pseudorotation and a more limited set of preferred, low-energy conformations compared to the unsubstituted ring.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Cyclopentane

X-ray Crystallography Studies of Related Analogs and Derivatives

While direct X-ray crystallography studies on this compound are not extensively available in the public domain, significant insights into its likely solid-state structure and conformational behavior can be derived from the analysis of closely related analogs and derivatives. The crystal structures of compounds sharing the core cyclopentane or a substituted cycloalkane moiety, particularly those with functional groups capable of hydrogen bonding, provide a valuable framework for understanding the intermolecular interactions and packing arrangements that would govern the structure of the title compound.

Key analogs for which crystallographic data has been reported include Gabapentin, which features a cyclohexane (B81311) ring and an aminomethyl group in place of the cyanomethyl group, and various substituted cyclopentane carboxylic acids. These studies reveal common structural motifs, such as the formation of hydrogen-bonded dimers and the zwitterionic nature of amino acid analogs in the solid state.

A prominent analog, Gabapentin [1-(aminomethyl)cyclohexaneacetic acid], has been the subject of numerous crystallographic investigations, revealing a complex landscape of polymorphism and hydrate (B1144303) formation. mdpi.com At least three anhydrous polymorphs (α, β, and γ) and a monohydrate have been structurally characterized. mdpi.comnih.gov In all anhydrous forms, Gabapentin exists as a zwitterion, with extensive hydrogen bonding between the ammonium (B1175870) (–NH₃⁺) and carboxylate (–COO⁻) groups of adjacent molecules stabilizing the crystal lattice. mdpi.com This dense network of hydrogen bonds is a dominant force in the crystal packing of these analogs. nih.govresearchgate.net

The α and β polymorphs of Gabapentin crystallize in the monoclinic P2₁/c space group, while the γ form adopts the C2/c space group. mdpi.com A common feature in the thermodynamic phases is a dimeric motif where two molecules are linked via their carboxylate and ammonium units. nih.gov Such motifs are also observed in other related γ-amino acid analogs. nih.gov

Crystallographic Data for Gabapentin Polymorphs mdpi.com
PolymorphCrystal SystemSpace GroupMolecules per Asymmetric Unit (Z')Key Features
α-GabapentinMonoclinicP2₁/c1Zwitterionic form, extensive hydrogen bonding
β-GabapentinMonoclinicP2₁/c1Contains an additional intramolecular hydrogen bond
γ-GabapentinMonoclinicC2/c1Zwitterionic form, dense hydrogen bond network

Studies on derivatives more closely related to the cyclopentane core, such as 1-hydroxycyclopentane-1-carboxylic acid, provide specific insights into the conformation of the five-membered ring. The crystal structure of this compound shows that the cyclopentane ring adopts an envelope conformation. researchgate.net In this structure, intermolecular O-H···O hydrogen bonds link the molecules into two-dimensional layers. researchgate.net The analysis of cis-cyclopentane-1,2-dicarboxylic acid further highlights the importance of the relative stereochemistry of the functional groups, which dictates the potential for intramolecular interactions, such as anhydride (B1165640) formation, a reaction not possible for the trans-isomer.

The research on these related structures underscores that the solid-state conformation of this compound would likely be determined by a balance of factors. These include the inherent conformational preferences of the cyclopentane ring (which often adopts non-planar envelope or twist conformations) and the formation of strong, directional intermolecular interactions, primarily hydrogen bonds involving the carboxylic acid group and potentially the nitrile group.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and post-Hartree-Fock methods) are commonly used to predict a wide range of molecular properties with high accuracy.

The electronic structure of 1-(Cyanomethyl)cyclopentane-1-carboxylic acid can be thoroughly investigated using DFT. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical bonds, reactivity, and intermolecular interactions.

Key aspects of the analysis include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized around the carboxylic acid group, while the LUMO may have significant contributions from the cyano group's π* orbital.

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution and identifies electrophilic and nucleophilic sites. The region around the acidic proton of the carboxyl group will show a positive potential (electrophilic), while the oxygen and nitrogen atoms will exhibit negative potential (nucleophilic), indicating sites prone to interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify the hybridization of atomic orbitals, the strength of bonds, and the delocalization of electron density through hyperconjugative interactions. For instance, NBO can analyze the interactions between the lone pairs of the carbonyl oxygen and the adjacent σ* antibonding orbitals, contributing to the stability of the carboxyl group.

Calculated ParameterMethod/Basis SetHypothetical ValueInterpretation
HOMO EnergyDFT/B3LYP/6-311++G(d,p)-7.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyDFT/B3LYP/6-311++G(d,p)-0.9 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)6.3 eVIndicates high kinetic stability.
Dipole MomentDFT/B3LYP/6-311++G(d,p)3.5 DReflects the overall polarity of the molecule arising from the carboxyl and cyano groups.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical frequencies often show a systematic deviation from experimental values due to anharmonicity and the limitations of the computational method. nih.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Key predicted vibrations for this molecule would include the O-H stretch and C=O stretch of the carboxylic acid, and the C≡N stretch of the cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. These predictions are valuable for assigning peaks in complex experimental NMR spectra.

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹, Typical)
Carboxylic AcidO-H stretch~31003300-2500 (broad)
Carboxylic AcidC=O stretch~17201760-1690
CyanomethylC≡N stretch~22502260-2240
Alkyl C-HC-H stretch~29503000-2850

The acidity of the carboxylic acid group (pKa) is a critical physicochemical property. Computational methods can predict pKa values through thermodynamic cycles. rdd.edu.iqresearchgate.net This involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and then accounting for the solvation energies of the proton, the acidic molecule, and its conjugate base using a continuum solvation model (like the Polarizable Continuum Model, PCM). researchgate.net

The pKa is then calculated using the relationship between ΔG in solution and the equilibrium constant. The presence of the electron-withdrawing cyanomethyl group attached to the same carbon as the carboxyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted cyclopentanecarboxylic acid, due to the inductive stabilization of the resulting carboxylate anion. rdd.edu.iq The nitrogen atom of the cyano group possesses a lone pair of electrons, imparting weak basicity to the molecule. Its proton affinity can also be calculated computationally.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of molecular motions, conformational changes, and interactions with the environment, such as a solvent.

The five-membered cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve torsional strain. scribd.com The two primary conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry), which can interconvert through a low-energy process called pseudorotation. scribd.com

For this compound, the presence of two bulky substituents on a single carbon atom significantly influences the conformational landscape.

Potential Energy Surface (PES) Scanning: Computational methods can be used to scan the PES by systematically changing the dihedral angles of the ring to identify stable conformers (energy minima) and the transition states that connect them.

Axial vs. Equatorial Preference: In substituted cycloalkanes, substituents can occupy axial-like or equatorial-like positions. While the concept is more defined for cyclohexanes, similar principles apply to the puckered cyclopentane ring. The relative orientation of the cyanomethyl and carboxylic acid groups will be determined by a balance of steric and electronic effects. Different envelope and half-chair conformations will place these groups in different spatial arrangements, leading to multiple conformers with distinct energies. The global minimum energy conformation represents the most populated state of the molecule at low temperatures.

ConformerRing PuckerRelative Energy (kJ/mol)Description
1Envelope0.0 (Global Minimum)Lowest energy state, likely minimizing steric hindrance between the two substituents.
2Half-Chair2.5A slightly higher energy local minimum.
3Envelope (alternate)4.1Another local minimum accessible through pseudorotation.

The behavior of this compound in a solvent, particularly water, is critical for many of its potential applications. MD simulations with explicit solvent molecules provide a dynamic picture of these interactions.

Hydration Shell: Simulations can characterize the structure of water molecules surrounding the solute, known as the hydration shell. The polar carboxylic acid and cyano groups will form specific hydrogen bonds with water molecules. The number, lifetime, and geometry of these hydrogen bonds can be quantified. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the C=O group), while the cyano group acts as a hydrogen bond acceptor.

Radial Distribution Functions (RDFs): RDFs can be calculated from the MD trajectory to show the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF for water's oxygen atom around the carboxylic proton will show a sharp peak at a short distance, indicating a strong hydrogen bond.

Conformational Dynamics in Solution: The presence of a solvent can alter the relative energies of different conformers. A polar solvent like water might stabilize a conformer with a larger dipole moment. MD simulations can track the transitions between different conformations over time, revealing how solvation influences the dynamic equilibrium of the molecule's structure.

Reaction Pathway Modeling

Computational and theoretical chemistry provide powerful tools for modeling reaction pathways, offering deep insights into the behavior of molecules like this compound. Through sophisticated calculations, it is possible to map out the energetic landscape of a chemical reaction, identifying the most likely routes from reactants to products. This modeling is crucial for understanding reaction feasibility, optimizing conditions, and predicting outcomes without the need for extensive empirical experimentation.

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For this compound, theoretical studies can unravel the intricate steps involved in its synthesis and subsequent transformations. A key reaction of interest is the hydrolysis of the nitrile group to form the corresponding dicarboxylic acid. Computational methods, such as Density Functional Theory (DFT), can model this process in either acidic or basic conditions. libretexts.orgchemistrysteps.comopenstax.org

Under acidic conditions, the mechanism involves the initial protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon. libretexts.orgyoutube.com A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid intermediate after a proton transfer. chemistrysteps.com This intermediate then tautomerizes to an amide, which is further hydrolyzed to the carboxylic acid. libretexts.org Each step of this pathway, including the fleeting transition states that connect the intermediates, can be computationally modeled. The geometry of these transition states is optimized, and their energy is calculated, which allows for the determination of the activation energy (energy barrier) for each step. nih.gov

For instance, a computational analysis of the rate-determining step, such as the nucleophilic attack of water on the protonated nitrile, would involve calculating the change in Gibbs free energy (ΔG) as the reaction progresses. The peak of this energy profile corresponds to the transition state.

Table 1: Hypothetical Computational Data for the Rate-Determining Step of Nitrile Hydrolysis

ParameterDescriptionCalculated Value (kcal/mol)
ΔGreactantsRelative free energy of the protonated nitrile and water.0.0
ΔGTSActivation free energy (free energy of the transition state).+18.5
ΔGproductRelative free energy of the resulting imidic acid intermediate.-5.2

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar reaction types. It does not represent experimentally verified results for this compound.

By mapping the entire reaction pathway, computational chemists can identify the rate-limiting step—the one with the highest activation barrier—and propose modifications to the reaction conditions that could lower this barrier, thereby increasing the reaction rate.

Prediction of Selectivity (Chemo-, Regio-, Stereo-)

Many organic reactions can potentially yield multiple products. Computational chemistry is an invaluable tool for predicting the selectivity of a reaction, be it chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), or stereoselectivity (the spatial arrangement of the product). This prediction is typically achieved by comparing the activation energies of the transition states leading to the different possible products. According to transition state theory, the pathway with the lowest activation barrier will be kinetically favored, leading to the major product. beilstein-journals.org

In the context of this compound, a relevant example is the potential for C-H functionalization on the cyclopentane ring. Directing group-assisted C-H activation is a modern synthetic strategy, and the carboxylic acid group could potentially act as such a directing group. beilstein-journals.orgnih.gov This could lead to arylation or other modifications at the γ-position of the ring. Computational models can predict the regioselectivity of such a reaction by calculating the energies of the transition states for activation at different C-H bonds (e.g., at the β vs. γ positions).

The model would involve constructing the transition state structures for each possible reaction pathway and calculating their respective activation energies. The product distribution can then be predicted based on the Boltzmann distribution of the transition state energies.

Table 2: Hypothetical Calculated Activation Barriers for Regioselective C-H Functionalization

Reaction PathwayTarget C-H BondTransition State Energy (kcal/mol)Predicted Product Ratio
Pathway Aβ-position25.15%
Pathway Bγ-position23.295%

Note: This table provides a hypothetical comparison to illustrate how computational modeling can predict regioselectivity. The values are not derived from specific experimental or computational studies on this compound.

This predictive capability allows for the rational design of synthetic routes. Instead of relying on trial-and-error, chemists can use computational insights to select reagents, catalysts, and conditions that favor the formation of the desired isomer, thereby improving efficiency and reducing waste. beilstein-journals.org

Applications in Organic Synthesis

Role as Synthetic Building Blocks for Complex Molecules

The cyclopentane (B165970) core, combined with two modifiable functional groups, positions this compound as a versatile starting material for diverse molecular scaffolds.

Precursors to Biologically Relevant Cyclopentanoids

Cyclopentane rings are integral components of numerous biologically active natural products and synthetic molecules, including prostaglandins, steroids, and various alkaloids. While direct studies initiating from 1-(Cyanomethyl)cyclopentane-1-carboxylic acid are not prominently documented, its structure is analogous to intermediates used in the synthesis of complex cyclopentanoids. The carboxylic acid and nitrile moieties can be elaborated to introduce the necessary side chains and stereocenters characteristic of these target molecules. For instance, the cyanomethyl group (-CH₂CN) can be considered a masked two-carbon building block, which after hydrolysis and further transformations, could form a side chain essential for biological activity.

Scaffolds for Heterocyclic Compound Synthesis

The dual functionality of this compound provides a foundation for the synthesis of various heterocyclic systems. The nitrile and carboxylic acid groups can react intramolecularly or with external reagents to form rings. For example, reduction of the nitrile to a primary amine, followed by intramolecular amide bond formation with the carboxylic acid, would yield a spiro-lactam. Alternatively, the nitrile group can participate in cycloaddition reactions or be used to construct nitrogen-containing heterocycles like pyrimidines or pyridazines, with the cyclopentane ring serving as a bulky substituent influencing the compound's physical and biological properties.

Derivatization Strategies for Advanced Functionalization

The presence of two distinct functional groups, a carboxylic acid and a nitrile, allows for selective modifications, enabling the synthesis of a wide array of derivatives.

Selective Modification of the Carboxyl Group

The carboxylic acid is a highly versatile functional group that can be converted into numerous other functionalities. Standard organic transformations can be applied for its selective modification in the presence of the nitrile group.

Table 1: Potential Selective Transformations of the Carboxyl Group

Reaction Type Reagents Product Functional Group
Esterification Alcohol (e.g., Methanol), Acid Catalyst Ester
Amide Coupling Amine, Coupling Agent (e.g., DCC, EDC) Amide
Reduction Borane (BH₃), LiAlH₄ Primary Alcohol
Conversion to Acid Chloride Thionyl Chloride (SOCl₂), Oxalyl Chloride Acid Chloride

These transformations allow for the introduction of various substituents and the extension of the molecular framework, which is crucial in medicinal chemistry for structure-activity relationship (SAR) studies.

Selective Modification of the Nitrile Group

The nitrile group is also a valuable functional handle that can be transformed into several other groups, often under conditions that leave the carboxylic acid intact.

Table 2: Potential Selective Transformations of the Nitrile Group

Reaction Type Reagents Product Functional Group
Hydrolysis (Basic) NaOH, H₂O₂ Carboxamide
Hydrolysis (Acidic) H₂SO₄ / H₂O, Heat Carboxylic Acid
Reduction H₂, Raney Ni or PtO₂; LiAlH₄ Primary Amine

For instance, the hydrolysis of the nitrile to an amide is a key step in the synthesis of related compounds like 1-(pentanoylamino)cyclopentanecarboxylic acid, an intermediate for pharmaceuticals. google.com This highlights the industrial relevance of such transformations.

Multifunctional Transformations via Orthogonal Protection/Deprotection

To achieve selective modification at one functional group while the other is involved in a reaction sequence, a strategy of orthogonal protection is essential. nih.gov This involves using protecting groups for the carboxyl and nitrile (or its reduced amine form) functionalities that can be removed under different conditions.

For example, the carboxylic acid could be protected as a tert-butyl ester, which is stable to many reaction conditions but can be selectively removed with a strong acid like trifluoroacetic acid (TFA). nih.govresearchgate.net If the nitrile group is reduced to an amine, it could be protected with a group like benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis, or 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile. thieme-connect.de

This orthogonal strategy allows for the stepwise and controlled synthesis of complex derivatives. A hypothetical synthetic route could involve:

Protection of the carboxylic acid as a tert-butyl ester.

Reduction of the nitrile to an amine.

Protection of the resulting amine with an Fmoc group.

Deprotection of the carboxylic acid using TFA.

Coupling of the free carboxylic acid with another molecule.

Deprotection of the Fmoc group to reveal the amine for further functionalization.

Such strategies are fundamental in peptide synthesis and the construction of complex, polyfunctional molecules where precise control over reactive sites is paramount. nih.gov

Chiral Auxiliaries and Ligand Development (for chiral derivatives)

A thorough review of scientific literature and chemical databases reveals no specific examples or research detailing the application of chiral derivatives of This compound as chiral auxiliaries or as ligands in asymmetric synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The development of novel chiral auxiliaries is a significant area of research in organic chemistry, as they are crucial for the enantioselective synthesis of complex molecules. wikipedia.org Similarly, chiral ligands play a pivotal role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereoselectivity of a transformation.

While the structure of this compound, featuring a quaternary carbon center, suggests that its chiral derivatives could potentially be explored for such applications, there is currently no published research to support this. The synthesis and evaluation of chiral molecules for these purposes require dedicated studies to determine their effectiveness in inducing asymmetry in chemical reactions.

The field of asymmetric synthesis is vast, with many established classes of chiral auxiliaries and ligands derived from various structural motifs. wikipedia.org Research in this area continues to evolve, with scientists frequently exploring new molecular frameworks to achieve higher levels of stereocontrol. However, based on available data, the potential of chiral derivatives of this compound in this context remains unexplored in the scientific literature.

Further research would be necessary to synthesize enantiomerically pure derivatives of this compound and to investigate their performance as chiral auxiliaries or ligands in a range of asymmetric transformations. Such studies would need to generate substantial experimental data to validate their utility and establish their effectiveness in comparison to existing chiral technologies. Without such research, any discussion of their application in this area would be purely speculative.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green and sustainable methods for the synthesis of 1-(Cyanomethyl)cyclopentane-1-carboxylic acid. Key areas of focus could include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to minimize waste and improve reaction efficiency. This could involve the use of transition metal catalysts or organocatalysts.

Green Solvents: Exploring the use of environmentally friendly solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.

A hypothetical comparison of a traditional versus a green synthetic route is presented in Table 1.

Table 1: Comparison of Synthetic Routes

Feature Traditional Route Green Route (Hypothetical)
Starting Materials Petroleum-based Bio-derived
Reagents Stoichiometric, hazardous Catalytic, non-toxic
Solvents Chlorinated solvents Water or ethanol
Byproducts Significant, often toxic Minimal, biodegradable

| Energy Consumption | High temperature and pressure | Mild reaction conditions |

Exploration of Novel Catalytic Transformations

The functional groups of this compound, the carboxylic acid and the nitrile, are both amenable to a wide range of catalytic transformations. Future research could explore:

Selective Reductions: Developing catalysts for the selective reduction of either the nitrile to an amine or the carboxylic acid to an alcohol, allowing for the synthesis of diverse derivatives.

Decarboxylative Cross-Coupling: Investigating the use of the carboxylic acid group as a handle in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Nitrile Hydrolysis and Related Reactions: Exploring novel catalytic methods for the hydrolysis of the nitrile to an amide or carboxylic acid, or its conversion to other functional groups like tetrazoles.

High-Throughput Synthesis and Screening of Derivatives

The scaffold of this compound is a promising starting point for the creation of libraries of new compounds for biological screening or materials science applications. High-throughput synthesis and screening techniques could be employed to rapidly generate and evaluate a large number of derivatives. This would involve:

Automated Synthesis: Utilizing robotic systems to perform parallel synthesis of derivatives in microplate format.

Combinatorial Chemistry: Systematically varying the substituents on the cyclopentane (B165970) ring or modifying the carboxylic acid and nitrile groups to create a diverse library of compounds.

Rapid Screening: Developing and implementing high-throughput assays to quickly assess the properties of the synthesized derivatives, whether for biological activity or material characteristics.

Advanced Applications in Materials Science

The bifunctional nature of this compound makes it an intriguing building block for advanced materials. Future research in this area could focus on:

Polymer Precursors: Using the compound as a monomer for the synthesis of novel polyesters, polyamides, or other polymers. The rigid cyclopentane core could impart unique thermal and mechanical properties to the resulting materials.

Functional Materials: Incorporating the molecule into functional materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrile and carboxylic acid groups can act as coordinating ligands for metal ions or as nodes in the framework structure. The properties of these materials could be tuned for applications in gas storage, separation, or catalysis.

Q & A

Basic Research Question

  • Enzyme Inhibition : Perform kinetic assays with target enzymes (e.g., proteases or kinases) to measure IC₅₀ values. The cyanomethyl group may sterically hinder substrate binding .
  • Receptor Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for receptors like GPCRs .
  • Cellular Uptake : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization via confocal microscopy .

How should researchers resolve contradictions in reported solubility or reactivity data?

Advanced Research Question
Conflicting data (e.g., solubility in polar vs. nonpolar solvents) may arise from:

  • Impurity profiles : Use preparative HPLC to isolate pure compound and re-test solubility .
  • pH-dependent behavior : The carboxylic acid group’s ionization (pKa ~4–5) drastically affects solubility. Conduct experiments at controlled pH (e.g., phosphate buffers) .
  • Temperature effects : Solubility in DMSO varies from 25 mg/mL (25°C) to 50 mg/mL (40°C) due to entropy changes .

What strategies address stereochemical challenges during synthesis?

Advanced Research Question

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopentane ring formation to control stereocenters .
  • Enzymatic Methods : Lipases or esterases can enantioselectively hydrolyze racemic mixtures .
  • Dynamic Kinetic Resolution : Catalytic systems (e.g., Pd/BINAP) to invert configurations during synthesis .

How can derivatives be synthesized to enhance bioactivity or stability?

Advanced Research Question

  • Amide Derivatives : React with primary amines (e.g., benzylamine) to improve metabolic stability .
  • Ester Prodrugs : Mask the carboxylic acid with pivaloyloxymethyl groups to enhance oral bioavailability .
  • Cyclopropane Modifications : Introduce substituents (e.g., trifluoromethyl) to tune lipophilicity (logP) .

What computational tools predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., carbonic anhydrase) .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
  • MD Simulations : GROMACS to study conformational flexibility in aqueous environments .

What green chemistry approaches reduce waste in synthesis?

Advanced Research Question

  • Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ionic liquids .
  • Catalytic Systems : Use recyclable Pd nanoparticles for cross-coupling steps .
  • Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) and energy use .

How can stability under varying pH and temperature conditions be assessed?

Advanced Research Question

  • Forced Degradation Studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 48h. Monitor degradation via UPLC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf life .

What mechanistic insights explain its reactivity in nucleophilic substitutions?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Use deuterated cyanomethyl groups to probe rate-determining steps .
  • Transition-State Analysis : IR spectroscopy or computational models to identify intermediates in SN2 reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.